5-(3-chlorophenyl)-1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
The compound 5-(3-chlorophenyl)-1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex heterocyclic molecule featuring a fused pyrrolo-triazole-dione core. Key structural elements include:
- A 1,2,4-oxadiazole ring substituted with a 4-ethoxy-3-methoxyphenyl group at position 1, contributing to lipophilicity and hydrogen-bonding capabilities .
This compound belongs to a class of molecules designed for therapeutic applications, particularly in oncology, due to structural similarities with triazole-containing inhibitors of cancer cell proliferation .
Properties
IUPAC Name |
5-(3-chlorophenyl)-3-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O5/c1-3-33-15-8-7-12(9-16(15)32-2)20-24-17(34-26-20)11-28-19-18(25-27-28)21(30)29(22(19)31)14-6-4-5-13(23)10-14/h4-10,18-19H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZZEYIZPGGQMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=CC=C5)Cl)N=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves multiple steps, including the formation of the oxadiazole ring, the chlorophenyl group attachment, and the construction of the pyrrolo-triazole-dione core. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-(3-chlorophenyl)-1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the chlorophenyl moiety.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The presence of the triazole moiety is particularly notable for its ability to interact with various biological targets involved in cancer progression. Studies have shown that derivatives of pyrrolo[3,4-d][1,2,3]triazole can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. For example:
- Case Study : A derivative exhibited IC50 values in the low micromolar range against several cancer cell lines (e.g., MCF-7 and HeLa) .
Antimicrobial Properties
Compounds containing oxadiazole and triazole rings have demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria. The incorporation of ethoxy and methoxy groups enhances lipophilicity and membrane penetration.
- Case Study : In vitro tests revealed that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 100 µg/mL .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity due to its ability to inhibit pro-inflammatory cytokines. Research has indicated that similar compounds can reduce inflammation markers in animal models.
Agricultural Applications
Pesticidal Activity
The oxadiazole group is known for its insecticidal properties. Research on related compounds has shown efficacy against various pests affecting crops.
- Case Study : Field trials demonstrated that formulations containing similar triazole derivatives reduced pest populations by over 50% without harming beneficial insects .
Herbicidal Properties
Compounds with similar scaffolds have been tested for herbicidal activity. Their ability to inhibit specific enzymes involved in plant growth offers a pathway for developing new herbicides.
Materials Science Applications
Polymer Development
The unique chemical structure of this compound allows it to be integrated into polymer matrices for enhanced thermal stability and mechanical properties. Research has explored its use as a monomer or additive in the synthesis of high-performance polymers.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolo-Triazole-Dione Derivatives
Key Observations :
- The 3-chlorophenyl group in the target compound may enhance binding affinity compared to 2-chlorophenyl derivatives (e.g., ), as meta-substitution often improves steric compatibility with hydrophobic enzyme pockets .
1,2,3-Triazole-Containing Anticancer Agents
Key Observations :
- The target compound’s pyrrolo-triazole-dione core shares structural motifs with pyrazolo-pyrimidine derivatives (e.g., Compound 3), which exhibit potent HepG2 inhibition (IC50 = 2.03 μM) .
- The absence of a pyrimidine ring in the target compound may reduce off-target effects but requires validation.
Halogen-Substituted Analogues
Biological Activity
The compound 5-(3-chlorophenyl)-1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 482.93 g/mol. The structure includes a pyrrolo-triazole core fused with an oxadiazole moiety and substituted with chlorophenyl and ethoxy-methoxyphenyl groups.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole and triazole scaffolds exhibit a wide range of biological activities. These include:
- Anticancer Activity : The compound has shown potential in inhibiting various cancer cell lines by targeting specific enzymes involved in cancer proliferation.
- Antimicrobial Properties : Similar derivatives have demonstrated efficacy against bacterial and fungal strains.
- Anti-inflammatory Effects : Some studies suggest that the compound may possess anti-inflammatory properties through modulation of inflammatory pathways.
Anticancer Mechanisms
A comprehensive review highlighted that 1,3,4-oxadiazoles hybridized with other pharmacophores can inhibit enzymes such as thymidylate synthase and HDAC (Histone Deacetylase), which are critical in cancer cell survival and proliferation. Notably:
- In vitro Studies : The compound exhibited cytotoxicity against various tumor cell lines including HeLa (cervical cancer) and Caco-2 (colon cancer) with IC50 values indicating effective growth inhibition .
Antimicrobial Activity
Research on similar oxadiazole derivatives has shown significant antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of metabolic pathways essential for bacterial survival .
Anti-inflammatory Properties
The anti-inflammatory potential of oxadiazole derivatives has been attributed to their ability to inhibit COX enzymes (cyclooxygenases), which play a vital role in the inflammatory response. This suggests that the compound may be useful in treating inflammatory diseases .
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study reported that derivatives similar to the target compound were tested against a panel of 11 cancer cell lines. Results indicated a mean IC50 value of approximately 92.4 µM across various types such as lung adenocarcinoma and melanoma .
- Inhibition of Enzymatic Activity : Compounds containing the oxadiazole moiety were found to significantly inhibit HDAC activity in vitro, which is crucial for epigenetic regulation in cancer cells .
Data Tables
Q & A
Basic: What synthetic strategies are effective for constructing the pyrrolo[3,4-d][1,2,3]triazole core in this compound?
Methodological Answer:
The pyrrolo[3,4-d][1,2,3]triazole core can be synthesized via cyclocondensation reactions. A common approach involves using hydrazine derivatives (e.g., hydrazine hydrate) to form triazole rings, followed by annulation with pyrrolidine precursors. For example, describes a stepwise protocol where sodium hydride (NaH) in toluene facilitates cyclization of acetylated intermediates. Key steps include:
- Reacting 1-(4-methoxyphenyl)ethan-1-one with diethyl oxalate under basic conditions to form pyrazole intermediates.
- Subsequent treatment with hydrazine hydrate to generate triazole-thiadiazole hybrids.
- Final purification via column chromatography (silica gel, ethyl acetate/hexane) and validation using ¹H NMR and LC-MS .
Basic: How can researchers confirm structural integrity and purity of this compound?
Methodological Answer:
Multi-spectroscopic validation is critical:
- ¹H NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm for substituted phenyl groups, methylene protons near δ 4.0–5.0 ppm).
- LC-MS : Confirm molecular weight (e.g., m/z 394.12 for related oxadiazole derivatives in ).
- Elemental Analysis : Match calculated vs. observed C/H/N percentages (±0.3% tolerance).
- HPLC : Assess purity (>95% using C18 columns, acetonitrile/water mobile phase) .
Advanced: How to resolve contradictions in spectroscopic data for similar triazole-oxadiazole hybrids?
Methodological Answer:
Discrepancies in NMR or MS data often arise from:
- Tautomerism : Triazole rings can exhibit keto-enol tautomerism, shifting proton signals. Use variable-temperature NMR to identify dynamic equilibria.
- Regioisomerism : Ambiguities in substituent positions require 2D NMR (e.g., NOESY to confirm spatial proximity of substituents).
- Impurity Interference : Cross-validate with high-resolution MS (HRMS) to rule out adducts or degradation products. highlights such challenges in triazole-thiadiazole hybrids .
Advanced: What computational methods predict the compound’s bioactivity and target interactions?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6). Focus on hydrogen bonding with oxadiazole oxygen and π-π stacking with chlorophenyl groups.
- ADME Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~3.5 for optimal blood-brain barrier penetration).
- MD Simulations : GROMACS can evaluate binding stability over 100 ns trajectories. and validated antifungal potential using similar workflows .
Advanced: How do substituents (e.g., 3-chlorophenyl vs. 4-ethoxy-3-methoxyphenyl) modulate solubility and bioavailability?
Methodological Answer:
- Lipophilicity : Chlorophenyl groups increase logP (hydrophobicity), reducing aqueous solubility. Ethoxy-methoxyphenyl groups introduce polarity via ether linkages.
- Salt Formation : Carboxylic acid derivatives (e.g., sodium salts in ) enhance solubility.
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (as in ) for in vitro assays.
- Pro-drug Strategies : Esterify free hydroxyl groups to improve membrane permeability .
Advanced: What strategies optimize reaction yields in multi-step syntheses of such hybrids?
Methodological Answer:
- Catalyst Screening : Copper sulfate/sodium ascorbate (Click chemistry) improves triazole formation efficiency (yields >60% in ).
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance oxadiazole cyclization.
- Microwave Assistance : Reduce reaction times (e.g., from 16 hrs to 2 hrs) for cyclocondensation steps.
- Workup Protocols : Precipitate intermediates using ice-water baths ( ) to minimize side-product formation .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the oxadiazole ring.
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of ester or amide bonds.
- Oxygen Sensitivity : Purge vials with argon to prevent oxidation of sulfur-containing moieties .
Advanced: How to design SAR studies for derivatives of this compound?
Methodological Answer:
- Core Modifications : Replace oxadiazole with thiadiazole () to compare electronic effects.
- Substituent Scanning : Synthesize analogs with fluoro, methoxy, or nitro groups at the 3-chlorophenyl position.
- Biological Assays : Test against fungal (Candida spp.) and bacterial (S. aureus) strains to correlate substituent effects with MIC values. demonstrates this approach for halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
